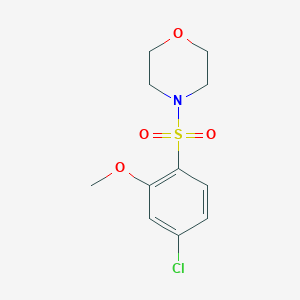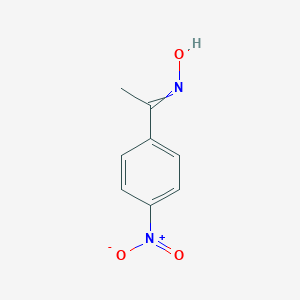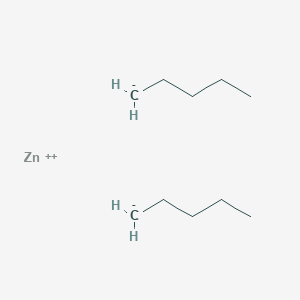
Dipentylzinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentylzinc is an organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. This compound is a colorless liquid that is highly reactive and has a strong odor. Dipentylzinc is commonly used as a reagent in organic chemistry for the synthesis of complex organic molecules.
科学研究应用
Dipentylzinc has been widely used in scientific research for its potential applications in organic synthesis, materials science, and catalysis. In organic synthesis, dipentylzinc is used as a reagent for the synthesis of complex organic molecules such as natural products and pharmaceuticals. In materials science, dipentylzinc has been used to synthesize metal-organic frameworks (MOFs) and other porous materials. In catalysis, dipentylzinc has been used as a catalyst for various reactions such as cross-coupling reactions, addition reactions, and reduction reactions.
作用机制
The mechanism of action of dipentylzinc in organic synthesis and catalysis is based on its ability to act as a nucleophile and a Lewis acid. As a nucleophile, dipentylzinc can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. As a Lewis acid, dipentylzinc can coordinate with other molecules and activate them for further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dipentylzinc. However, it is known that dipentylzinc is highly reactive and can react with water and air, leading to the formation of toxic byproducts such as hydrogen gas and zinc oxide. Therefore, it is important to handle dipentylzinc with caution and in a well-ventilated area.
实验室实验的优点和局限性
The advantages of using dipentylzinc in lab experiments include its high reactivity, selectivity, and versatility. Dipentylzinc can be used as a reagent for various reactions, including cross-coupling reactions, addition reactions, and reduction reactions. However, dipentylzinc is highly reactive and can react with air and water, leading to the formation of unwanted byproducts. Therefore, it is important to handle dipentylzinc with care and in a well-ventilated area.
未来方向
There are several future directions for the use of dipentylzinc in scientific research. One direction is to explore its potential applications in the synthesis of new materials such as MOFs and other porous materials. Another direction is to investigate its potential as a catalyst for new reactions and to optimize its catalytic activity. Additionally, there is potential for the use of dipentylzinc in biomedical applications, such as drug delivery and imaging. Further research is needed to fully explore the potential of dipentylzinc in these areas.
Conclusion:
In conclusion, dipentylzinc is a highly reactive organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. Dipentylzinc has been used as a reagent for the synthesis of complex organic molecules, as a catalyst for various reactions, and as a precursor for the synthesis of new materials. While dipentylzinc has many advantages, it is important to handle it with caution due to its highly reactive nature. Future research directions include exploring its potential in the synthesis of new materials, as a catalyst for new reactions, and in biomedical applications.
合成方法
The synthesis of dipentylzinc can be achieved by reacting pentylmagnesium bromide with zinc chloride in diethyl ether. The reaction is usually carried out at low temperatures (-78°C) to prevent the formation of unwanted side products. The resulting dipentylzinc can be purified by distillation under reduced pressure.
属性
CAS 编号 |
14402-93-8 |
|---|---|
产品名称 |
Dipentylzinc |
分子式 |
C10H22Zn |
分子量 |
207.7 g/mol |
IUPAC 名称 |
zinc;pentane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
InChI 键 |
XMDFGRGFVRKBKS-UHFFFAOYSA-N |
SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
规范 SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
同义词 |
Dipentylzinc |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








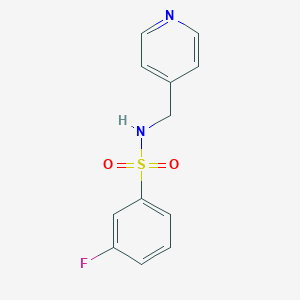
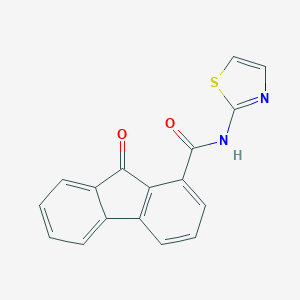

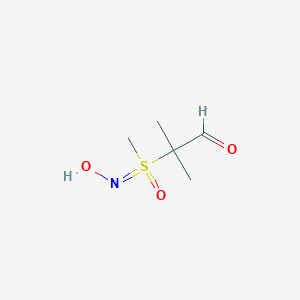
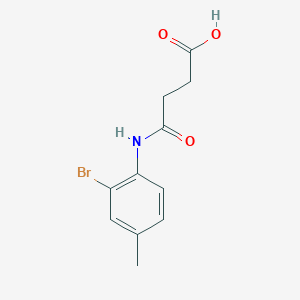
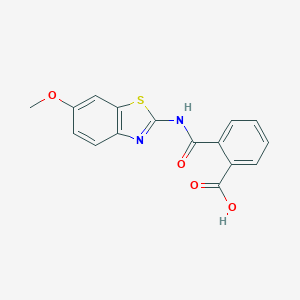
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
